Nebidrazine
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Overview
Description
Nebidrazine is a centrally-acting hypotensive agent known for its ability to induce dose-dependent hypotension and bradycardia when administered intracerebroventricularly. It demonstrates weaker cardiovascular effects compared to clonidine and has significantly lower sedative potential . This compound is primarily used in research settings to explore its pharmacological profile and potential therapeutic applications in managing hypertension through central alpha-autoreceptor stimulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nebidrazine involves the reaction of 2,4-dichlorobenzaldehyde with hydrazine hydrate, followed by cyclization with cyanogen bromide to form the final product. The reaction conditions typically include:
Step 1: Reaction of 2,4-dichlorobenzaldehyde with hydrazine hydrate in ethanol under reflux conditions.
Step 2: Cyclization with cyanogen bromide in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reflux: of 2,4-dichlorobenzaldehyde with hydrazine hydrate.
Cyclization: with cyanogen bromide in industrial reactors.
Purification: through crystallization and recrystallization techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Nebidrazine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Halogen substitution reactions can occur, replacing chlorine atoms with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like bromine or iodine in the presence of catalysts.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives with varying functional groups.
Scientific Research Applications
Nebidrazine has a wide range of scientific research applications, including:
Mechanism of Action
Nebidrazine exerts its effects through central alpha-autoreceptor stimulation. It induces hypotension and bradycardia by:
Binding to central alpha-autoreceptors: This action reduces sympathetic outflow, leading to decreased blood pressure and heart rate.
Involvement of central histamine receptors: Chemical sympathectomy and metiamide studies suggest that central histamine receptors play a role in this compound’s cardiovascular effects.
Comparison with Similar Compounds
Similar Compounds
Clonidine: Another centrally-acting hypotensive agent with stronger cardiovascular effects and higher sedative potential.
Methyldopa: A centrally-acting antihypertensive agent with a different mechanism of action involving the conversion to alpha-methyl norepinephrine.
Uniqueness of Nebidrazine
Selective Central Mechanism: Unlike clonidine, this compound does not affect peripheral alpha-adrenoceptors, indicating a selective central mechanism.
Lower Sedative Potential: This compound has significantly lower sedative potential compared to clonidine, making it a preferable option for research involving conscious subjects.
This compound’s distinct pharmacological profile and selective central mechanism make it a valuable compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
55248-23-2 |
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Molecular Formula |
C9H8Cl2N6 |
Molecular Weight |
271.10 g/mol |
IUPAC Name |
3-N-[(E)-(2,6-dichlorophenyl)methylideneamino]-1,2,4-triazole-3,4-diamine |
InChI |
InChI=1S/C9H8Cl2N6/c10-7-2-1-3-8(11)6(7)4-13-15-9-16-14-5-17(9)12/h1-5H,12H2,(H,15,16)/b13-4+ |
InChI Key |
KHCYGOIWSWLPNL-YIXHJXPBSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)C=NNC2=NN=CN2N)Cl |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=N/NC2=NN=CN2N)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=NNC2=NN=CN2N)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-amino-3-(2,6-dichlorobenzylidenehydrazino)-1,2,4-triazole FLA 136 FLA 136, monohydrochloride FLA-136 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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